molecular formula C17H18N2O5 B5627400 2-(2-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide

2-(2-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide

Cat. No.: B5627400
M. Wt: 330.33 g/mol
InChI Key: RYRHDVCLCBUKNI-UHFFFAOYSA-N
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Description

2-(2-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a nitrophenoxy group and a propan-2-yloxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide typically involves the following steps:

    Etherification: The formation of an ether bond between the nitrophenol and a suitable alkylating agent.

    Amidation: The reaction of the resulting nitrophenoxy compound with an acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the nucleophile, various substituted phenoxy derivatives can be formed.

Scientific Research Applications

2-(2-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-nitrophenoxy)acetamide
  • N-(4-propan-2-yloxyphenyl)acetamide
  • 2-(4-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide

Uniqueness

2-(2-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide is unique due to the specific arrangement of functional groups, which can impart distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

2-(2-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-12(2)24-14-9-7-13(8-10-14)18-17(20)11-23-16-6-4-3-5-15(16)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRHDVCLCBUKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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